![molecular formula C12H13N3OS B2850506 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]-2,3-dihydro-1H-inden-1-amine CAS No. 2194843-19-9](/img/structure/B2850506.png)
2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]-2,3-dihydro-1H-inden-1-amine
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Overview
Description
2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]-2,3-dihydro-1H-inden-1-amine, also known as MTDA, is a chemical compound that has been widely used in scientific research. MTDA is a derivative of indenamine and thiadiazole, which are two important chemical classes with various biological activities.
Mechanism of Action
Target of Action
Compounds with a similar 1,3,4-thiadiazole scaffold have been reported to exhibit antimicrobial activity
Mode of Action
The exact mode of action of this compound is currently unknown. Based on the known activities of similar 1,3,4-thiadiazolyl derivatives, it can be hypothesized that the compound may interact with its targets through the nitrogen atom . This interaction could potentially lead to changes in the target’s function, thereby exerting its biological effects.
Biochemical Pathways
1,3,4-thiadiazole derivatives have been associated with a broad spectrum of biological activities, including antimicrobial, antifungal, and antiviral effects . These activities suggest that the compound may interfere with essential biochemical pathways in microorganisms, leading to their inhibition or death .
Pharmacokinetics
The compound’s solubility and molecular weight, which can influence its bioavailability, have been reported
Result of Action
Given the reported antimicrobial activity of similar 1,3,4-thiadiazole derivatives , it can be hypothesized that the compound may lead to the inhibition or death of microorganisms.
Advantages and Limitations for Lab Experiments
2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]-2,3-dihydro-1H-inden-1-amine has several advantages as a pharmacological tool for scientific research. It has high potency and selectivity for specific targets, which allows for precise modulation of biological processes. 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]-2,3-dihydro-1H-inden-1-amine is also relatively stable and easy to synthesize, which makes it a convenient tool for lab experiments. However, 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]-2,3-dihydro-1H-inden-1-amine also has some limitations, such as its potential toxicity and off-target effects. Careful dose-response studies and target validation are necessary to ensure the specificity and safety of 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]-2,3-dihydro-1H-inden-1-amine in lab experiments.
Future Directions
There are several future directions for the use of 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]-2,3-dihydro-1H-inden-1-amine in scientific research. One direction is the development of new derivatives and analogs of 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]-2,3-dihydro-1H-inden-1-amine with improved potency and selectivity for specific targets. Another direction is the application of 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]-2,3-dihydro-1H-inden-1-amine in the study of other biological processes and diseases, such as Alzheimer's disease and cancer. 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]-2,3-dihydro-1H-inden-1-amine can also be used in combination with other pharmacological tools and imaging techniques to gain a better understanding of complex biological systems. Overall, 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]-2,3-dihydro-1H-inden-1-amine has great potential as a pharmacological tool for scientific research, and its future applications are promising.
Synthesis Methods
2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]-2,3-dihydro-1H-inden-1-amine can be synthesized through a multi-step process, starting from the reaction of 2-nitrobenzaldehyde with 3-methyl-1,2,4-thiadiazol-5-amine to form 2-(3-methyl-1,2,4-thiadiazol-5-yl)benzaldehyde. This intermediate is then reacted with indan-1-amine in the presence of a reducing agent to produce 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]-2,3-dihydro-1H-inden-1-amine. The synthesis of 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]-2,3-dihydro-1H-inden-1-amine has been optimized to achieve high yield and purity, and the final product can be characterized by various analytical techniques such as NMR and mass spectrometry.
Scientific Research Applications
2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]-2,3-dihydro-1H-inden-1-amine has been extensively used in scientific research as a pharmacological tool to investigate the function and regulation of various biological processes. 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]-2,3-dihydro-1H-inden-1-amine has been shown to modulate the activity of several important receptors and enzymes, including dopamine receptors, adenosine receptors, and monoamine oxidase. 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]-2,3-dihydro-1H-inden-1-amine has also been used to study the role of these targets in various physiological and pathological conditions, such as Parkinson's disease and drug addiction. In addition, 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]-2,3-dihydro-1H-inden-1-amine has been used as a fluorescent probe for imaging and sensing applications.
properties
IUPAC Name |
2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]-2,3-dihydro-1H-inden-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c1-7-14-12(17-15-7)16-10-6-8-4-2-3-5-9(8)11(10)13/h2-5,10-11H,6,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHWWERXNWWLKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)OC2CC3=CC=CC=C3C2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]-2,3-dihydro-1H-inden-1-amine |
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